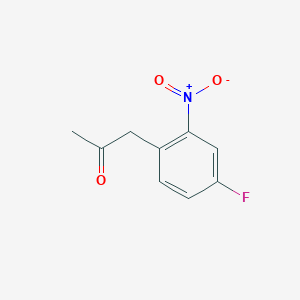

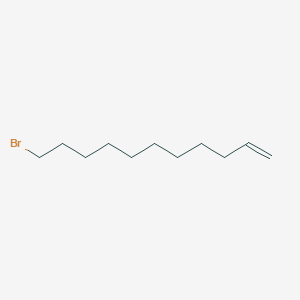

![molecular formula C15H22N2O5S B109091 Diethyl-N-[5-Methylamino-2-thenoyl]-L-glutamat CAS No. 112889-02-8](/img/structure/B109091.png)

Diethyl-N-[5-Methylamino-2-thenoyl]-L-glutamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

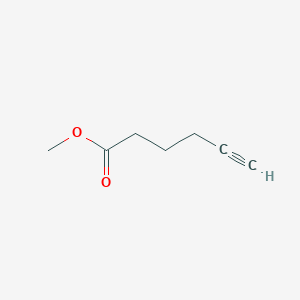

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate is a complex organic compound featuring a thiophene ring substituted with a methylamino group and a carboxamido group

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate is used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a lead compound in drug discovery.

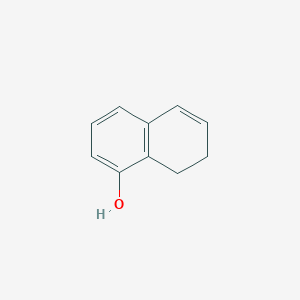

Industry

In the industrial sector, this compound can be used in the development of new materials, such as conductive polymers or organic semiconductors, due to the electronic properties of the thiophene ring.

Wirkmechanismus

Target of Action

Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate, also known as Raltitrexed, is a specific, folate-based inhibitor of thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

Raltitrexed’s activity is enhanced by rapid cellular entry and polyglutamation, with the polyglutamated derivatives having approximately 100-fold greater inhibitory potency than the parent compound . It inhibits thymidylate synthase, thereby preventing the formation of dTMP and leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of thymidylate synthase by Raltitrexed disrupts the dTMP synthesis pathway , leading to a decrease in dTMP levels . This disruption affects DNA synthesis and repair, causing DNA damage and ultimately leading to cell death .

Pharmacokinetics

Raltitrexed is rapidly and extensively metabolized to its more potent polyglutamate derivatives . The disposition of Raltitrexed in patients is best described by a 3-compartment model with a terminal half-life (t1/2 γ) of 260 hours . It is over 90% bound to plasma protein over the concentration range of 20 to 100 µmol/L . Most of the excreted drug (approximately 20% of the administered dose) is recovered unchanged in the urine within the first 24 hours post-administration . The average clearance of Raltitrexed is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .

Result of Action

The inhibition of thymidylate synthase by Raltitrexed leads to a decrease in dTMP levels, disrupting DNA synthesis and repair . This causes DNA damage and ultimately leads to cell death . In a murine model, Raltitrexed was found to increase the rates of resorbed embryos and growth retardation in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of Raltitrexed can be influenced by various environmental factors. Additionally, patients with compromised renal function are more likely to experience severe antiproliferative toxicity with Raltitrexed . Therefore, a careful evaluation of renal function, particularly in the elderly, is warranted .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

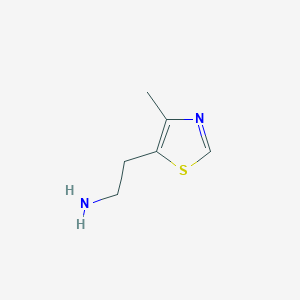

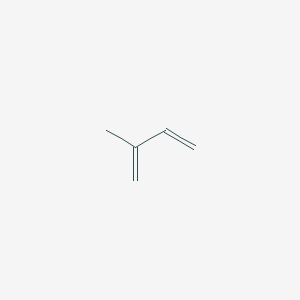

The synthesis of (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the carboxamido group at the 2-position.

Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, often using methylamine as the nucleophile.

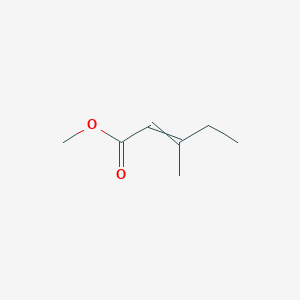

Formation of the Pentanedioate Moiety: The pentanedioate group is attached through esterification reactions, typically using diethyl malonate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate can undergo various chemical reactions, including:

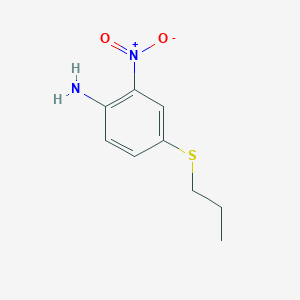

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamido group can be reduced to an amine.

Substitution: The methylamino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

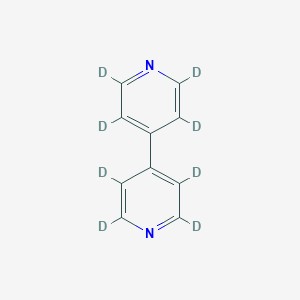

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

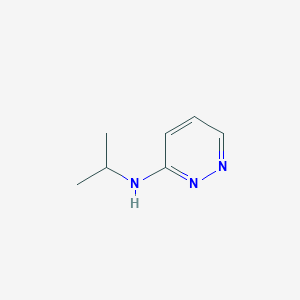

Diethyl 2-(5-amino)thiophene-2-carboxamido)pentanedioate: Lacks the methyl group on the amino substituent.

Diethyl 2-(5-(methylamino)furan-2-carboxamido)pentanedioate: Contains a furan ring instead of a thiophene ring.

Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)butanedioate: Has a butanedioate moiety instead of a pentanedioate.

Uniqueness

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate is unique due to the specific combination of functional groups and the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it particularly useful in the synthesis of complex organic molecules and in various applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUDYHGOODXYDK-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.